molecular formula C6H6ClN3O B158366 N-(5-chloropyrazin-2-yl)acetamide CAS No. 136309-12-1

N-(5-chloropyrazin-2-yl)acetamide

Cat. No. B158366
M. Wt: 171.58 g/mol
InChI Key: XFGHFVDGSPMWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloropyrazin-2-yl)acetamide, commonly referred to as CPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPAA is a heterocyclic organic compound that contains a pyrazine ring, chloro substituent, and an acetamide functional group.

Mechanism Of Action

The mechanism of action of CPAA is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in various biological processes. CPAA has been shown to inhibit the activity of various enzymes such as tyrosine kinases and phosphodiesterases, which play important roles in cellular signaling pathways. CPAA has also been shown to inhibit the activity of various proteins such as histone deacetylases, which play important roles in gene expression regulation.

Biochemical And Physiological Effects

CPAA has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. CPAA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CPAA has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. CPAA has also been shown to have anti-microbial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Advantages And Limitations For Lab Experiments

CPAA has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. CPAA is also relatively easy to synthesize, making it readily available for research purposes. However, CPAA has some limitations, including its potential toxicity and limited solubility in some solvents.

Future Directions

There are several future directions for research on CPAA, including the development of new CPAA derivatives with enhanced biological activity and the investigation of CPAA's potential as a tool for the study of protein-ligand interactions. CPAA's potential as a building block for the synthesis of new drugs and materials also warrants further investigation. Additionally, the investigation of CPAA's potential as a therapeutic agent for various diseases, including cancer and inflammation, is an exciting area of future research.

Synthesis Methods

CPAA can be synthesized using various methods, including the reaction of 5-chloropyrazine-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of CPAA, which can be purified using recrystallization techniques. CPAA can also be synthesized using other methods such as the reaction of 5-chloropyrazine-2-carboxylic acid with acetyl chloride.

Scientific Research Applications

CPAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, CPAA has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer and inflammation. CPAA has also been studied for its potential as a building block for the synthesis of new drugs and materials. In biochemistry, CPAA has been investigated for its potential as a tool for the study of protein-ligand interactions.

properties

CAS RN

136309-12-1

Product Name

N-(5-chloropyrazin-2-yl)acetamide

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

N-(5-chloropyrazin-2-yl)acetamide

InChI

InChI=1S/C6H6ClN3O/c1-4(11)10-6-3-8-5(7)2-9-6/h2-3H,1H3,(H,9,10,11)

InChI Key

XFGHFVDGSPMWCQ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CN=C(C=N1)Cl

Canonical SMILES

CC(=O)NC1=CN=C(C=N1)Cl

Origin of Product

United States

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